5-(1,3-Thiazol-2-yl)indan-1-ol

Description

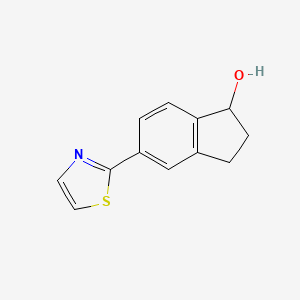

5-(1,3-Thiazol-2-yl)indan-1-ol is a heterocyclic compound featuring a bicyclic indan-1-ol scaffold fused with a thiazole ring at the 5-position.

Properties

Molecular Formula |

C12H11NOS |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

5-(1,3-thiazol-2-yl)-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C12H11NOS/c14-11-4-2-8-7-9(1-3-10(8)11)12-13-5-6-15-12/h1,3,5-7,11,14H,2,4H2 |

InChI Key |

RIEWGGARHPZRRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C3=NC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(1,3-Thiazol-2-yl)indan-1-ol, we analyze structurally related heterocyclic compounds, focusing on their synthesis, physicochemical properties, and bioactivity. Key analogues include derivatives of thiadiazoles, oxadiazoles, and other thiazole-containing scaffolds.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Electronic and Steric Effects: The thiazole ring in this compound introduces electron-withdrawing character and planar rigidity, similar to thiadiazole derivatives (e.g., 1,3,4-thiadiazole-2-thiols) .

Hydrogen-Bonding Potential: The hydroxyl group in indan-1-ol distinguishes this compound from non-hydroxylated analogues like 5-mercapto-1,3,4-thiadiazoles. This group may enhance solubility and interactions with polar residues in enzymes, akin to hydroxylated quinoxaline derivatives .

Bioactivity Trends: Antioxidant Activity: Thiadiazole-2-thiols with electron-donating substituents (e.g., -SH or -OH) exhibit potent radical scavenging, suggesting that this compound’s hydroxyl group could confer similar properties . Anticancer Potential: Thiazole-oxadiazole hybrids demonstrate cytotoxicity via tubulin polymerization inhibition . The indan-1-ol scaffold’s rigidity might mimic this mechanism, though empirical validation is required.

Synthetic Challenges :

- The fusion of indan-1-ol with thiazole necessitates multi-step synthesis, contrasting with simpler thiadiazole derivatives prepared via cyclization of thiosemicarbazides . Reaction yields and purity may vary significantly due to steric hindrance.

Computational Insights

For example, the electron density at the thiazole sulfur atom may correlate with nucleophilic reactivity, a feature critical in enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.